

# cyanogen iodide molecular structure and bonding

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## Compound of Interest

Compound Name: Cyanogen iodide

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An In-depth Technical Guide to the Molecular Structure and Bonding of **Cyanogen Iodide**

## Introduction

**Cyanogen iodide** (ICN) is a pseudohalogen compound with the chemical formula ICN.[1] It is a highly toxic and volatile white crystalline solid characterized by a pungent odor.[2] As a linear triatomic molecule, its structural simplicity has made it a subject of numerous spectroscopic and theoretical investigations aimed at understanding its fundamental molecular properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of **cyanogen iodide**, intended for researchers, scientists, and professionals in drug development and related fields. It details the experimental methodologies employed for its structural characterization and presents quantitative data in a structured format.

## Molecular Structure and Bonding

The molecular geometry of **cyanogen iodide** is linear, with the atoms arranged in the order I-C-N.[1] This linear arrangement results in a bond angle of approximately 180°. The bonding within the molecule consists of a single covalent bond between the iodine and carbon atoms and a triple bond between the carbon and nitrogen atoms, represented as I-C≡N.[1]

The central carbon atom is sp-hybridized, forming two sigma ( $\sigma$ ) bonds, one with the iodine atom and one with the nitrogen atom. The remaining two p-orbitals of the carbon atom overlap with two p-orbitals of the nitrogen atom to form two pi ( $\pi$ ) bonds, resulting in the C≡N triple

bond. The significant difference in electronegativity between the iodine, carbon, and nitrogen atoms leads to a polar molecule with a notable dipole moment.

## Quantitative Data Summary

The molecular and physical properties of **cyanogen iodide** have been extensively studied and are summarized in the tables below.

Table 1: Molecular Properties of **Cyanogen Iodide**

Property	Value	Reference
I-C Bond Length	1.992 Å	[3]
C≡N Bond Length	1.160 Å	[3]
I-C-N Bond Angle	180°	[3]
Rotational Constant (B <sub>0</sub> )	3225.1 MHz	
Dipole Moment (μ)	3.71 D	[2]

Table 2: Physical and Thermochemical Properties of **Cyanogen Iodide**

Property	Value	Reference
Molar Mass	152.92 g/mol	[1]
Appearance	White crystalline solid	[1][2]
Density	1.84 g/cm <sup>3</sup>	[1]
Melting Point	146.7 °C	[1]
Vibrational Frequencies	$\nu_1(\text{C}\equiv\text{N stretch}): 2188 \text{ cm}^{-1}$ $\nu_2(\text{I-C stretch}): 486 \text{ cm}^{-1}$ $\nu_3(\text{bend}): 305 \text{ cm}^{-1}$	[3]
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ , solid)	166.2 kJ/mol	[4]
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ , gas)	225.5 kJ/mol	[4]
Enthalpy of Sublimation ( $\Delta_{\text{sub}} H^\circ$ )	59.90 kJ/mol	[2]

## Experimental Protocols

### Chemical Synthesis of Cyanogen Iodide

A common laboratory-scale synthesis of **cyanogen iodide** involves the reaction of iodine with an alkali metal cyanide, typically sodium cyanide, in an aqueous solution.

Materials and Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Ice-water bath

- Separatory funnel
- Rotary evaporator
- Sintered glass funnel
- Sodium cyanide (NaCN)
- Iodine (I<sub>2</sub>)
- Deionized water
- Diethyl ether (peroxide-free)
- Chloroform

Procedure:

- A solution of sodium cyanide (0.55 mol) in 100 ml of water is prepared and placed in a three-necked flask equipped with a stirrer and thermometer. The flask is cooled to 0°C in an ice-water bath.
- Solid iodine (0.50 mol) is added portion-wise to the stirred cyanide solution over 30-40 minutes, maintaining the temperature at 0°C.
- After the addition of iodine is complete, the reaction is stirred for an additional 10 minutes.
- 120 ml of cold, peroxide-free diethyl ether is added to the mixture and stirred to dissolve the precipitated **cyanogen iodide**.
- The mixture is transferred to a separatory funnel, and the aqueous layer is separated.
- The aqueous layer is extracted two more times with 100 ml and 80 ml portions of cold diethyl ether.
- The combined ethereal extracts are collected, and the ether is removed under reduced pressure using a rotary evaporator at room temperature.

- The crude product is purified by recrystallization from boiling chloroform to yield colorless crystals of **cyanogen iodide**.

## Structural Determination Methodologies

The precise molecular structure of **cyanogen iodide** has been determined using a combination of spectroscopic and diffraction techniques, often complemented by computational methods.

Principle: Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules. For a linear molecule like ICN, the rotational spectrum consists of a series of nearly equally spaced lines. The frequencies of these lines are related to the moment of inertia of the molecule, from which the internuclear distances (bond lengths) can be accurately determined.

Generalized Experimental Protocol:

- A solid sample of **cyanogen iodide** is sublimated to produce a low-pressure gas.
- The gaseous sample is introduced into a waveguide or resonant cavity of a microwave spectrometer.
- Microwave radiation is swept over a range of frequencies, and the absorption of radiation by the sample is detected.
- The frequencies of the rotational transitions are measured with high precision.
- From the observed transition frequencies, the rotational constant ( $B$ ) is determined.
- The moment of inertia ( $I$ ) is calculated from the rotational constant.
- For a linear triatomic molecule, the moment of inertia is a function of the masses of the atoms and the two bond lengths. By studying isotopically substituted molecules (e.g.,  $I^{13}C^{14}N$ ,  $I^{12}C^{15}N$ ), a second independent moment of inertia can be determined, allowing for the unambiguous calculation of both the I-C and C-N bond lengths.

Principle: In gas-phase electron diffraction, a high-energy beam of electrons is scattered by the molecules in a gaseous sample.[3] The scattered electrons produce a diffraction pattern that is dependent on the internuclear distances within the molecules.[3] Analysis of this pattern

provides information about the bond lengths, bond angles, and vibrational amplitudes of the molecule.[5]

Generalized Experimental Protocol:

- A gaseous jet of **cyanogen iodide** is introduced into a high-vacuum chamber.
- A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.
- The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.
- The intensity of the scattered electrons is measured as a function of the scattering angle.
- The experimental scattering intensity is converted into a molecular scattering curve.
- A theoretical scattering curve is calculated based on an assumed molecular geometry.
- The parameters of the theoretical model (bond lengths, bond angles, and vibrational amplitudes) are refined by a least-squares fitting procedure to obtain the best agreement with the experimental data.

Principle: X-ray crystallography determines the atomic and molecular structure of a crystal from the way it diffracts an incident X-ray beam.[6] The diffraction pattern provides information about the arrangement of atoms within the crystal lattice, including bond lengths and angles in the solid state.

Generalized Experimental Protocol:

- High-quality single crystals of **cyanogen iodide** are grown, typically by slow evaporation of a saturated solution or by sublimation.
- A suitable crystal is mounted on a goniometer head in an X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

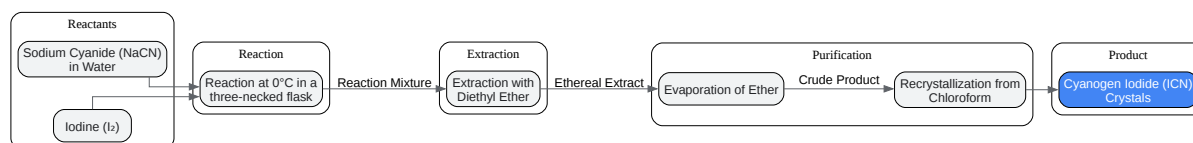
- The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected on a detector as the crystal is rotated.
- The positions and intensities of the diffraction spots are recorded.
- The collected data are processed to determine the unit cell dimensions and space group of the crystal.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
- A molecular model is built into the electron density map and refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.

Principle: Quantum mechanical calculations, such as ab initio methods and Density Functional Theory (DFT), are used to predict the molecular structure and properties of **cyanogen iodide**. [7][8] These methods solve the Schrödinger equation for the molecule to determine its minimum energy geometry, vibrational frequencies, dipole moment, and other properties.[8]

#### Generalized Workflow:

- A molecular model of **cyanogen iodide** is constructed.
- A theoretical method (e.g., MP2, CCSD(T), or a DFT functional like B3LYP) and a basis set (e.g., aug-cc-pVTZ) are chosen.
- A geometry optimization calculation is performed to find the lowest energy structure.
- A frequency calculation is then performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.
- Other molecular properties, such as the dipole moment and rotational constants, can also be calculated.
- The calculated results are compared with experimental data to validate the computational model.

## Visualizations



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Caption: Workflow for the synthesis of **cyanogen iodide**.

Caption: Linear molecular structure of **cyanogen iodide** (I-C≡N).

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